N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as F13714, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide compounds and has shown promising results in various studies related to neuroscience and cancer research.
Scientific Research Applications
Catalytic Synthesis
The compound has been utilized in catalytic enantioselective synthesis processes, particularly as a potential therapeutic agent for cocaine abuse. A study outlined the catalytic enantioselective addition of dimethylzinc to certain acetophenones, facilitated by chiral isoborneolsulfonamide ligands, highlighting its promise in therapeutic applications (Forrat, Ramón, & Yus, 2007).
Corrosion Inhibition
In the field of materials science, derivatives of piperidine, such as those related to the compound , have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have elucidated their adsorption behaviors and inhibition efficiencies, contributing valuable insights into protective coatings and materials preservation (Kaya et al., 2016).
Neuropharmacological Research
The compound's structural analogs have been explored for their neuropharmacological potential. For instance, certain benzenesulfonamide derivatives, incorporating piperazine motifs, have demonstrated significant selectivity and activity as 5-HT6 receptor antagonists, offering avenues for the development of novel therapeutic agents targeting the central nervous system (Bromidge et al., 2001).
Antimicrobial and Antimalarial Activities
Molecular hybridization involving piperazine and other bioactive fragments has led to the synthesis of compounds with potent inhibitory activity against Mycobacterium tuberculosis, showcasing potential in the treatment of tuberculosis. These studies emphasize the importance of integrating various pharmacophores for enhancing biological activity and specificity (Murthy et al., 2021).
Herbicidal Applications
The influence of heterocyclic groups, akin to those in the compound of interest, on herbicidal activity has been examined, revealing structure-activity relationships critical for the development of agricultural chemicals. Such research contributes to the design of more effective and selective herbicides for crop protection (Lee et al., 1996).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once administered .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function . This could potentially have various downstream effects, depending on the specific biological context.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4S/c1-27-19-8-7-16(15-20(19)28-2)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHYMBLCUNILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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